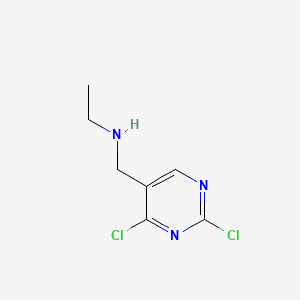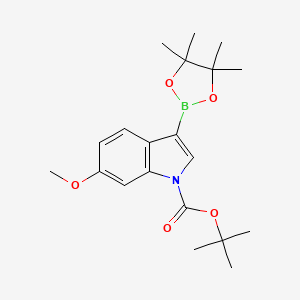![molecular formula C9H15ClN2O2 B572162 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride CAS No. 1263475-13-3](/img/structure/B572162.png)
1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2 . It has been identified as a potent soluble epoxide hydrolase (sEH) inhibitor and has potential applications in treating chronic kidney diseases .
Synthesis Analysis
The synthesis of 1,4-Diazaspiro[5.5]undecane derivatives has been reported in several studies . These compounds have been synthesized as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) .Molecular Structure Analysis
The molecular structure of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride consists of a spirocyclic system with two nitrogen atoms . The molecular weight is 218.681 Da .Chemical Reactions Analysis
While specific chemical reactions involving 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride are not detailed in the search results, related compounds have been studied for their inhibitory activity in biological systems .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride include a molecular weight of 227.17 g/mol, hydrogen bond donor count of 4, hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .Scientific Research Applications
Obesity and Type 2 Diabetes Treatment
Compounds similar to 1,4-Diazaspiro[5.5]undecane-5,9-dione have shown potential in decreasing new fatty acid synthesis, which could be beneficial in the treatment of obesity and type 2 diabetes mellitus .
Synthesis of Spiro[5.5]undecane Derivatives
Spiro[5.5]undecane derivatives with S and O containing heterocycles have been synthesized, which could imply potential synthetic routes or applications for the hydrochloride salt form as well .
Hyperproliferative Disorders
There is mention of diazaspiro[5.5]undecane compounds being used for the treatment and/or prophylaxis of diseases, particularly hyperproliferative disorders . This could extend to the hydrochloride salt form.
Efficient Synthesis Methods
Research has been conducted on efficient synthesis methods for diazaspiro[5.5]undecane derivatives, which could be relevant for producing 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride in a cost-effective manner .
Terpenyl-substituted Derivatives
There has been a one-pot synthesis of terpenyl-substituted dioxaspiro-[5.5]undecane-1,5,9-triones, suggesting possible chemical transformations or applications for similar compounds .
Mechanism of Action
Target of Action
The primary target of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride acts as a potent competitive antagonist at GABAAR . This means it competes with GABA for binding sites on the GABAAR, thereby inhibiting the action of GABA and reducing its inhibitory effects on the central nervous system.
Biochemical Pathways
The exact biochemical pathways affected by 1,4-Diazaspiro[5Given its antagonistic action on gabaar, it likely impacts the gabaergic system, which plays a crucial role in neuronal excitability, muscle tone, and the sleep-wake cycle .
Pharmacokinetics
The pharmacokinetic properties of 1,4-Diazaspiro[5It’s worth noting that the compound has been reported to show low cellular membrane permeability , which could potentially impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride’s action are likely tied to its antagonistic effects on GABAAR. By inhibiting the action of GABA, it may increase neuronal excitability, potentially leading to increased alertness or anxiety, depending on the context and other factors .
Future Directions
The future directions for research on 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride could include further exploration of its inhibitory activity against various biological targets . Its potential applications in treating chronic kidney diseases and viral infections make it a promising candidate for future medicinal chemistry research .
properties
IUPAC Name |
1,4-diazaspiro[5.5]undecane-5,9-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-7-1-3-9(4-2-7)8(13)10-5-6-11-9;/h11H,1-6H2,(H,10,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPUMHXZNOXRCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C(=O)NCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736250 |
Source


|
| Record name | 1,4-Diazaspiro[5.5]undecane-5,9-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride | |
CAS RN |
1263475-13-3 |
Source


|
| Record name | 1,4-Diazaspiro[5.5]undecane-5,9-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

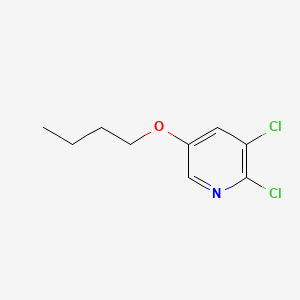
![4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester](/img/structure/B572081.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B572082.png)
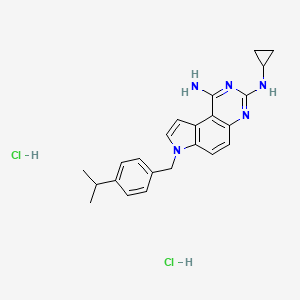
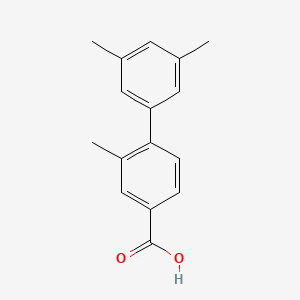
![5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B572089.png)
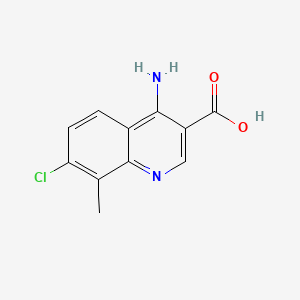
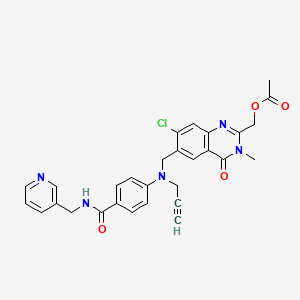

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)
